N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(4-fluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(4-fluorophenyl)urea is a complex organic compound that features a quinoline core, a cyano group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(4-fluorophenyl)urea typically involves multi-step organic reactions. One common method includes the initial formation of the quinoline core, followed by the introduction of the cyano group and the fluorophenyl group through various substitution reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(4-fluorophenyl)urea can undergo several types of chemical reactions, including:
Oxidation: This reaction can alter the electronic properties of the compound, potentially leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can modify the cyano group, converting it into an amine or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(4-fluorophenyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(4-fluorophenyl)urea exerts its effects involves its interaction with molecular targets and pathways. The quinoline core can intercalate with DNA, affecting transcription and replication processes. The cyano and fluorophenyl groups can enhance binding affinity to specific proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(4-methylphenyl)urea
- N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(4-chlorophenyl)urea
Uniqueness
N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(4-fluorophenyl)urea is unique due to the presence of the fluorophenyl group, which can significantly alter its electronic properties and biological activity compared to its analogs. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
CAS No. |
606105-00-4 |
---|---|
Molecular Formula |
C20H18FN5O |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
1-[2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl]-1-(4-fluorophenyl)urea |
InChI |
InChI=1S/C20H18FN5O/c1-13-3-2-4-14-11-15(12-22)19(25-18(13)14)24-9-10-26(20(23)27)17-7-5-16(21)6-8-17/h2-8,11H,9-10H2,1H3,(H2,23,27)(H,24,25) |
InChI Key |
CNDGLWRSZFJGTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)NCCN(C3=CC=C(C=C3)F)C(=O)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.